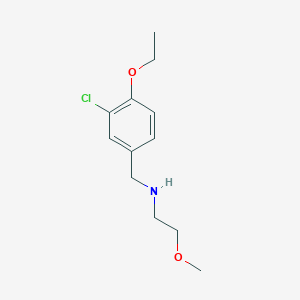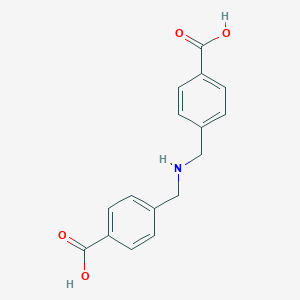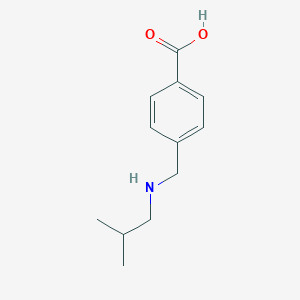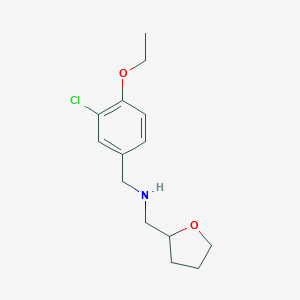![molecular formula C21H20Cl2N2O2 B275583 N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275583.png)
N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a painkiller. It was first developed by Abbott Laboratories in the late 1990s and has since been the subject of numerous scientific studies. ABT-594 is a member of a class of compounds known as nicotinic acetylcholine receptor agonists, which are known to have analgesic properties.
Mécanisme D'action
The mechanism of action of N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine is complex and involves several different pathways. It is thought to work by activating the alpha-4 beta-2 nicotinic acetylcholine receptor, which leads to the release of several different neurotransmitters, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of pain perception and can help to reduce the sensation of pain.
Biochemical and Physiological Effects
N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine has several biochemical and physiological effects that contribute to its analgesic properties. It has been shown to reduce the release of several pro-inflammatory cytokines, which are involved in the development of pain and inflammation. N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine also increases the release of several anti-inflammatory cytokines, which can help to reduce inflammation and pain. In addition, N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine has been shown to reduce the activity of certain types of neurons that are involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine has several advantages for use in lab experiments. It is a highly potent and selective agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor, which makes it an ideal tool for studying the role of this receptor in pain perception. However, N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine is also highly toxic and can be difficult to handle in the lab. It is important to use appropriate safety precautions when working with N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine.
Orientations Futures
There are several future directions for research on N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine. One area of interest is the development of new drugs that target the alpha-4 beta-2 nicotinic acetylcholine receptor. These drugs could potentially be used to treat a variety of different types of pain. Another area of interest is the development of new methods for synthesizing N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine that are more efficient and cost-effective. Finally, there is a need for further research into the long-term effects of N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine on the nervous system and other organ systems.
Méthodes De Synthèse
The synthesis of N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine is a complex process that involves several steps. The first step is the synthesis of the key intermediate, which is a compound known as 3-methoxybenzylamine. This is then reacted with 3-pyridinecarboxaldehyde to form the final product, N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine. The synthesis of N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine is a challenging process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine has been extensively studied for its potential as a painkiller. It has been shown to be effective in a variety of animal models of pain, including neuropathic pain, inflammatory pain, and acute pain. N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine is thought to work by activating a specific type of nicotinic acetylcholine receptor known as the alpha-4 beta-2 receptor. This receptor is located on the surface of neurons in the central nervous system and is involved in the transmission of pain signals.
Propriétés
Formule moléculaire |
C21H20Cl2N2O2 |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
1-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-26-21-10-15(11-25-13-17-3-2-8-24-12-17)5-7-20(21)27-14-16-4-6-18(22)19(23)9-16/h2-10,12,25H,11,13-14H2,1H3 |
Clé InChI |
QWMXOACWEZVXQR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275506.png)

![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)

![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)

![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)

![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)